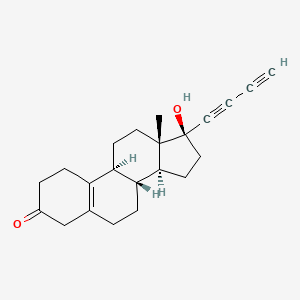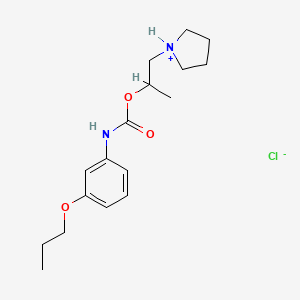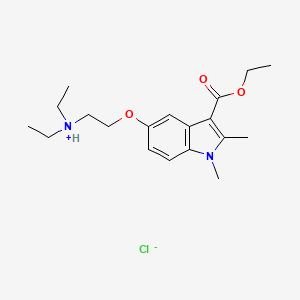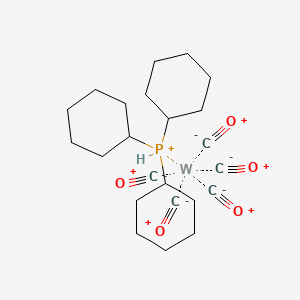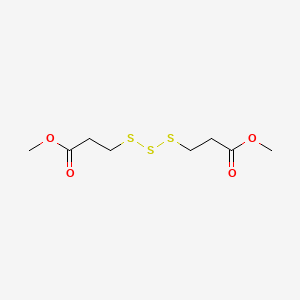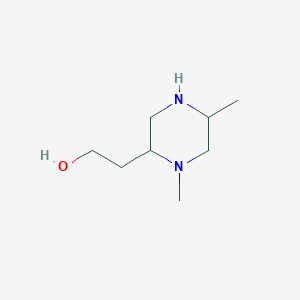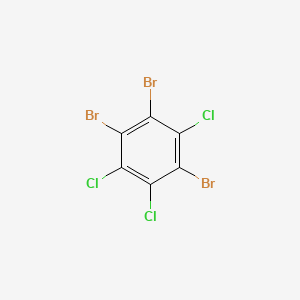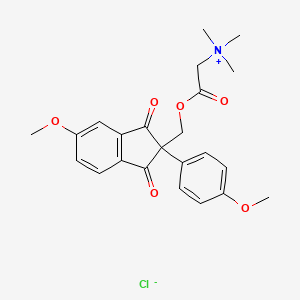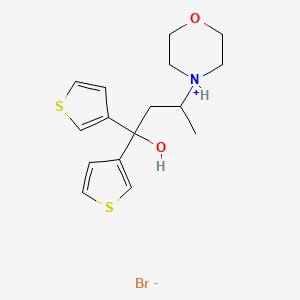
1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a morpholino group attached to a butanol backbone, with two thienyl groups at the 1-position. The hydrobromide salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide typically involves the following steps:
Formation of the Butanol Backbone: The initial step involves the preparation of the butanol backbone through a series of organic reactions, such as aldol condensation or Grignard reactions.
Introduction of Thienyl Groups: The thienyl groups are introduced via electrophilic aromatic substitution reactions, where thiophene derivatives react with the butanol backbone under acidic or basic conditions.
Attachment of the Morpholino Group: The morpholino group is attached through nucleophilic substitution reactions, often using morpholine and suitable leaving groups.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-Propanol, 3-(dimethylamino)-1,1-di(thien-3-yl)-, hydrobromide
- 3-(piperidin-1-yl)-1,1-di(thiophen-3-yl)propan-1-ol hydrobromide
- 2-Methyl-3-(1-piperidinyl)-1,1-di(3-thienyl)-1-propanol hydrobromide
Uniqueness
1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide stands out due to its specific combination of thienyl and morpholino groups, which confer unique chemical and biological properties
属性
CAS 编号 |
17532-12-6 |
|---|---|
分子式 |
C16H22BrNO2S2 |
分子量 |
404.4 g/mol |
IUPAC 名称 |
3-morpholin-4-ium-4-yl-1,1-di(thiophen-3-yl)butan-1-ol;bromide |
InChI |
InChI=1S/C16H21NO2S2.BrH/c1-13(17-4-6-19-7-5-17)10-16(18,14-2-8-20-11-14)15-3-9-21-12-15;/h2-3,8-9,11-13,18H,4-7,10H2,1H3;1H |
InChI 键 |
IDPHWVUQOPAFRJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C1=CSC=C1)(C2=CSC=C2)O)[NH+]3CCOCC3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


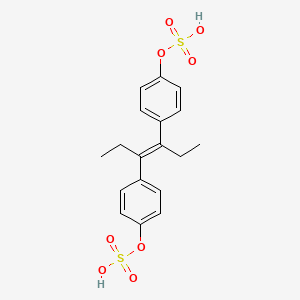
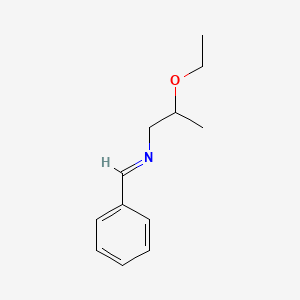


![(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B13736160.png)
